1-Ethynyl-1,1'-bi(cyclopropane)

Description

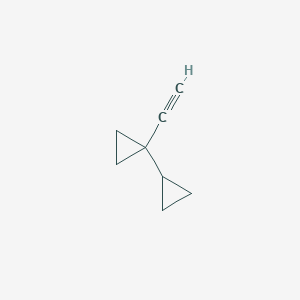

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-1-ethynylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8(5-6-8)7-3-4-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHXIWJLMNRPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Reaction Mechanisms, and Stereochemical Outcomes of 1 Ethynyl 1,1 Bi Cyclopropane

Strain-Release Reactivity of Cyclopropane (B1198618) Rings in Bi(cyclopropane) Systems

The defining feature of 1-Ethynyl-1,1'-bi(cyclopropane) is the bicyclopropane moiety. Cyclopropane rings possess significant strain energy due to their compressed C-C-C bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbon). This inherent strain makes them susceptible to reactions that lead to ring-opening, thereby relieving the strain. beilstein-journals.orggoogle.com In a bicyclopropane system, this effect is amplified, making the central C-C bond particularly labile.

Ring-Opening Reactions and Associated Mechanistic Pathways

The high strain energy stored in the bicyclopropane system makes it a prime candidate for ring-opening reactions under thermal, photochemical, or catalytic conditions. beilstein-journals.org These reactions are driven by the thermodynamic benefit of releasing the approximately 65 kcal/mol of strain energy associated with the bicyclopropane core. The ring-opening of cyclopropane derivatives can proceed through various mechanistic pathways, including radical, cationic, or anionic intermediates, often initiated by an external reagent or catalyst.

Electrophilic attack is a common pathway for the ring-opening of cyclopropanes. rsc.org For instance, the reaction with electrophiles like selenenyl chlorides can lead to regioselective and stereoselective ring-opening. rsc.org In the case of 1-Ethynyl-1,1'-bi(cyclopropane), an electrophile could attack either the cyclopropane ring or the ethynyl (B1212043) group. The presence of the electron-withdrawing alkyne might influence the regioselectivity of the ring-opening.

Radical-mediated ring-opening is another significant pathway. beilstein-journals.org The reaction can be initiated by the addition of a radical species to one of the cyclopropane rings, leading to a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to form a more stable alkyl radical, which can be trapped or undergo further reactions. beilstein-journals.org

The mechanistic pathway is often dictated by the substituents on the cyclopropane rings. Donor-acceptor (D-A) cyclopropanes, for example, are particularly well-studied and undergo facile ring-opening due to the push-pull electronic effect which polarizes and weakens the cyclopropane bonds. scispace.comacs.org Although 1-Ethynyl-1,1'-bi(cyclopropane) is not a classic D-A cyclopropane, the ethynyl group's electronic properties will play a crucial role in directing the course of ring-opening reactions.

Table 1: Examples of Ring-Opening Reactions in Substituted Cyclopropane Systems (Note: This table presents data for analogous systems to illustrate potential reactivity.)

| Cyclopropane Substrate | Reagent/Catalyst | Product Type | Reference |

| Donor-Acceptor Cyclopropanes | Lewis Acids (e.g., MgI₂) | Tetrahydrofurans (in reaction with aldehydes) | scispace.com |

| C3-Substituted Cyclopropanes | Benzeneselenenyl chloride | 2-(phenylseleno)butanedioates | rsc.org |

| Methylenecyclopropanes | Acyl radical source | Cyclized ketones | beilstein-journals.org |

| Cyclopropanols | Silver(I) catalysts | Chlorinated ketones | beilstein-journals.org |

Reactivity of the Ethynyl Moiety in Strained Cyclic Contexts

The ethynyl group (a carbon-carbon triple bond) is another key reactive site in 1-Ethynyl-1,1'-bi(cyclopropane). Its reactivity is influenced by the high p-character of the sp-hybridized carbons and the electron density of the two π-bonds. The proximity of the highly strained bicyclopropane system can modulate the electronic properties and steric accessibility of the alkyne.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The electron-rich π-system of the alkyne is susceptible to electrophilic addition. libretexts.org Reactions with hydrogen halides (HX), halogens (X₂), or water (in the presence of an acid catalyst) are fundamental transformations for alkynes. libretexts.org For 1-Ethynyl-1,1'-bi(cyclopropane), the addition of an electrophile (E⁺) would likely follow Markovnikov's rule, leading to the formation of a vinyl cation intermediate at the carbon atom bearing the bicyclopropyl (B13801878) group. This cation would be stabilized by the adjacent cyclopropyl (B3062369) groups, which are known to stabilize carbocations. The subsequent attack by a nucleophile (Nu⁻) would complete the addition.

General Mechanism of Electrophilic Addition:

Attack of the alkyne's π-bond on an electrophile (E⁺).

Formation of a vinyl cation intermediate.

Attack of a nucleophile (Nu⁻) on the carbocation.

However, the high strain of the system might offer alternative reaction pathways. For example, the initial electrophilic attack on the alkyne could trigger a concerted rearrangement or ring-opening of the adjacent cyclopropane ring.

Nucleophilic addition to alkynes is also possible, particularly with terminal alkynes like the ethynyl group. nih.gov The terminal hydrogen is weakly acidic and can be deprotonated by a strong base (e.g., n-butyllithium) to form a cyclopropylacetylide anion. This anion is a potent nucleophile and can react with various electrophiles, such as aldehydes, ketones, or alkyl halides, providing a powerful method for carbon-carbon bond formation. google.com This reactivity is a cornerstone for using 1-Ethynyl-1,1'-bi(cyclopropane) as a building block in more complex syntheses.

Cycloaddition Reactions Involving the Ethynyl Group and Strained Rings

Cycloaddition reactions offer a powerful tool for constructing cyclic molecules. openstax.org The ethynyl group of 1-Ethynyl-1,1'-bi(cyclopropane) can act as a 2π-electron component (a dienophile or dipolarophile) in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can react with a conjugated diene to form a six-membered ring. libretexts.org The reactivity of the alkyne as a dienophile is typically enhanced by electron-withdrawing groups, and while the bicyclopropyl group is not strongly withdrawing, the reaction should still be feasible under appropriate conditions (e.g., high temperature or Lewis acid catalysis).

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a highly versatile reaction where the alkyne reacts with a 1,3-dipole (e.g., azides, nitrile oxides, or nitrones) to form a five-membered heterocyclic ring. youtube.com This provides a direct route to complex heterocyclic structures containing the unique bicyclopropyl substituent.

In addition to the ethynyl group's participation, the strained bonds of the cyclopropane rings themselves can act as 2σ-electron components in certain cycloaddition reactions, a phenomenon observed in highly strained systems like bicyclo[1.1.0]butanes. rsc.org

Metal-Catalyzed Transformations of Ethynyl-Cyclopropane Systems

Transition metal catalysis opens up a vast array of transformations for both alkynes and cyclopropanes. For 1-Ethynyl-1,1'-bi(cyclopropane), metal catalysts could selectively activate one of the functional groups or enable tandem reactions involving both.

Alkyne-Focused Catalysis:

Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides is a highly efficient method for forming new C-C bonds. ontosight.ai

Hydration: Mercury(II) or other transition metal salts can catalyze the hydration of the alkyne, which would likely yield a bicyclopropyl methyl ketone after tautomerization of the initial enol product. libretexts.org

Cyclotrimerization: Metal catalysts (e.g., using Co or Ni) can mediate the [2+2+2] cycloaddition of three alkyne molecules to form a substituted benzene (B151609) ring.

Cyclopropane-Focused Catalysis:

Ring-Opening/Cross-Coupling: Palladium or nickel catalysts can mediate the ring-opening of the bicyclopropane and subsequent cross-coupling with various partners. This is particularly effective for strained cyclopropanes. scispace.com

Tandem Catalytic Processes: The most intriguing possibilities involve tandem reactions where both the alkyne and the bicyclopropane are involved. For example, a metal catalyst could initially coordinate to the alkyne, triggering an intramolecular reaction with one of the cyclopropane rings, leading to complex skeletal rearrangements or the formation of polycyclic systems.

Table 2: Potential Metal-Catalyzed Reactions of 1-Ethynyl-1,1'-bi(cyclopropane) (Note: This table is predictive, based on known catalysis of the individual functional groups.)

| Reaction Type | Catalyst System (Typical) | Potential Product |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, base | Aryl/Vinyl-substituted bicyclopropyl alkyne |

| Alkyne Hydration | HgSO₄, H₂SO₄ | 1-(1,1'-bi(cyclopropan)-1-yl)ethan-1-one |

| [3+2] Annulation | Lewis Acid/Chiral Ligand | Fused or spirocyclic heterocycles |

| Ring-Opening/Annulation | Rh(I) or Pd(0) complexes | Polycyclic or rearranged carbocycles |

Interplay of Angle Strain, Torsional Strain, and Unsaturation in Reaction Pathways

The high degree of angle and torsional strain inherent in the cyclopropane ring system renders 1-ethynyl-1,1'-bi(cyclopropane) susceptible to a variety of ring-opening and rearrangement reactions. The C-C bonds within the cyclopropane rings possess significant p-character and are weaker than typical alkane C-C bonds, making them prone to cleavage under thermal, photochemical, or catalytic conditions. The presence of the ethynyl group, an electron-withdrawing and unsaturated functionality, further influences the reactivity by providing a site for nucleophilic or electrophilic attack, as well as participating in pericyclic reactions.

The reaction pathways of 1-ethynyl-1,1'-bi(cyclopropane) are a delicate balance between the relief of ring strain and the electronic demands of the reaction. For instance, in reactions involving the addition of reagents across the triple bond, the initial adduct may undergo subsequent rearrangement driven by the release of strain energy from one or both cyclopropane rings. The regioselectivity and stereoselectivity of such additions are often influenced by the ability of the cyclopropyl groups to stabilize adjacent carbocations or radical intermediates through homoconjugation.

Furthermore, the unsaturation provided by the ethynyl group can be exploited in transition metal-catalyzed reactions. These catalysts can coordinate to the alkyne, activating it towards a variety of transformations, including cycloisomerizations, cross-coupling reactions, and cycloadditions. In these processes, the strained bicyclopropyl moiety can either remain intact or participate in the reaction, leading to the formation of diverse and complex molecular architectures. The specific reaction pathway followed is highly dependent on the nature of the catalyst, the reaction conditions, and the substitution pattern on the cyclopropane rings.

The interplay of these factors is also evident in the thermal and photochemical behavior of 1-ethynyl-1,1'-bi(cyclopropane). Thermal isomerization can lead to a variety of rearranged products through pathways involving vinylcyclopropane-cyclopentene type rearrangements or homolytic cleavage of the strained C-C bonds. Photochemical excitation can populate electronically excited states with different geometries and reactivities, opening up unique reaction channels that are not accessible under thermal conditions.

Diastereoselective and Enantioselective Reaction Control in Transformations of Substituted Cyclopropanes

Achieving high levels of diastereoselectivity and enantioselectivity in reactions involving substituted cyclopropanes, including derivatives of 1-ethynyl-1,1'-bi(cyclopropane), is a significant challenge and a major focus of modern synthetic organic chemistry. nih.govnih.gov The rigid framework of the cyclopropane ring provides a unique stereochemical environment that can be exploited to control the three-dimensional arrangement of newly formed stereocenters.

One powerful strategy for achieving stereocontrol is through directed cyclopropanation reactions. acs.orgnih.gov In this approach, a functional group already present in the substrate, such as a hydroxyl or an amide group, can coordinate to the cyclopropanating reagent, delivering it to one face of a nearby double bond with high selectivity. acs.orgnih.govunl.ptku.edu This substrate-controlled approach allows for the predictable synthesis of a specific diastereomer. acs.orgnih.gov For example, the Simmons-Smith cyclopropanation of allylic alcohols often proceeds with high diastereoselectivity, with the hydroxyl group directing the zinc carbenoid to the syn-face of the double bond. unl.ptharvard.edu This methodology can be applied to precursors of 1-ethynyl-1,1'-bi(cyclopropane) to install the bicyclopropyl motif with a defined relative stereochemistry.

The stereochemistry established during the cyclopropanation step can then be used to control the stereochemical outcome of subsequent transformations. The rigid nature of the cyclopropane ring effectively transmits stereochemical information over several bonds, influencing the facial selectivity of reactions on adjacent functional groups. acs.orgnih.gov For instance, the stereocenters within the bicyclopropyl core of a substituted 1-ethynyl-1,1'-bi(cyclopropane) can direct the approach of a reagent to the ethynyl group, leading to the diastereoselective formation of new stereocenters.

The following table provides examples of directed cyclopropanation reactions and the resulting stereochemical control.

| Substrate Type | Directing Group | Cyclopropanating Reagent | Observed Stereoselectivity |

| Allylic Alcohols | Hydroxyl | Simmons-Smith (Et₂Zn, CH₂I₂) | High syn-diastereoselectivity |

| Alkenyl Cyclopropyl Carbinols | Hydroxyl | Simmons-Smith | High diastereoselectivity |

| Alkenyl Cyclopropyl Esters | Ester | Simmons-Smith | High diastereoselectivity |

| Glucal Derivatives | Allylic Benzyl Ether | Halomethylzinc reagents | Major syn-isomer |

In addition to substrate control, the use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the enantioselective transformation of prochiral substrates. researchgate.netnih.govacs.orgmdpi.comxmu.edu.cn In the context of 1-ethynyl-1,1'-bi(cyclopropane) and related compounds, chiral catalysts can be employed in a variety of reactions, including cyclopropanations, cycloadditions, and reactions involving the ethynyl group.

Chiral transition metal complexes, particularly those of rhodium, copper, ruthenium, and palladium, have been extensively developed for asymmetric cyclopropanation reactions. researchgate.netnih.gov These catalysts typically feature chiral ligands that create a chiral environment around the metal center. When a diazo compound is decomposed in the presence of such a catalyst and an olefin, the resulting metal carbene is transferred to the double bond in an enantioselective manner. The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities.

Organocatalysis has also emerged as a powerful tool for asymmetric cyclopropanation. princeton.eduorganic-chemistry.orgrsc.org Chiral amines, for example, can activate α,β-unsaturated aldehydes towards nucleophilic attack by a stabilized ylide, leading to the formation of enantioenriched cyclopropanes. princeton.eduorganic-chemistry.org This approach avoids the use of transition metals and often offers complementary reactivity and selectivity.

The application of chiral catalysts extends beyond the formation of the cyclopropane rings. Chiral Lewis acids or Brønsted acids can be used to activate the ethynyl group of 1-ethynyl-1,1'-bi(cyclopropane) towards nucleophilic attack, while chiral transition metal complexes can catalyze a variety of enantioselective transformations at this functionality. The development of new chiral catalysts with improved activity and selectivity remains an active area of research, with the goal of providing access to a wide range of enantiomerically pure cyclopropane-containing molecules for applications in medicinal chemistry and materials science. rochester.edu

Below is a table summarizing various chiral catalysts and their applications in asymmetric transformations relevant to cyclopropanes.

| Catalyst Type | Metal/Core Structure | Ligand/Motif | Application | Enantioselectivity |

| Transition Metal Complex | Rhodium(II) | Chiral Carboxamidates | Asymmetric Cyclopropanation | Often >90% ee |

| Transition Metal Complex | Copper(I) | Chiral Bis(oxazoline) (BOX) | Asymmetric Cyclopropanation | High |

| Transition Metal Complex | Ruthenium(II) | Chiral Pheox | Asymmetric Cyclopropanation | Excellent |

| Transition Metal Complex | Cobalt(II) | Chiral Porphyrin | Asymmetric Radical Cyclopropanation | Excellent |

| Transition Metal Complex | Molybdenum | Chiral Salen | Asymmetric Deoxygenative Cyclopropanation | Good |

| Organocatalyst | Dihydroindole | Enantioselective Cyclopropanation | Excellent (up to 94% ee) | |

| Organocatalyst | Diphenylprolinol TMS ether | Enantioselective Cascade Michael-Alkylation | High (90-98% ee) | |

| Phase-Transfer Catalyst | Cinchona Alkaloid | Enantioselective MIRC | Good (up to 83% ee) |

Advanced Spectroscopic Characterization and Computational Studies of 1 Ethynyl 1,1 Bi Cyclopropane

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for defining the stereochemical and regiochemical landscape of 1-Ethynyl-1,1'-bi(cyclopropane). While specific experimental data for this compound is not widely published, expected chemical shifts and coupling constants can be inferred from the analysis of related cyclopropane (B1198618) derivatives. dtic.milchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene (B1212753) protons in the cyclopropane rings. The hydrogen atoms on the two cyclopropane rings are chemically non-equivalent. The protons of the cyclopropane ring bearing the ethynyl (B1212043) group will experience different electronic environments compared to the protons of the unsubstituted cyclopropane ring. Furthermore, within each ring, the protons cis and trans to the other cyclopropyl (B3062369) group are also non-equivalent. The acetylenic proton is expected to appear as a singlet in the range of δ 1.8-2.5 ppm. The cyclopropyl protons would likely exhibit a series of complex multiplets in the upfield region of the spectrum, typically between δ 0.5 and 1.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework. The sp-hybridized carbons of the ethynyl group are expected to resonate at approximately δ 65-90 ppm. The quaternary sp³ carbon atom, where the two cyclopropyl rings and the ethynyl group are attached, would appear at a distinct chemical shift, likely in the range of δ 20-40 ppm. The methylene carbons of the cyclopropane rings would be observed further upfield, typically between δ 5 and 20 ppm.

A summary of expected NMR data is presented in Table 1.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | Acetylenic C-H | 1.8 - 2.5 | Singlet |

| ¹H | Cyclopropyl C-H | 0.5 - 1.5 | Complex Multiplets |

| ¹³C | Acetylenic C≡C | 65 - 90 | - |

| ¹³C | Quaternary C | 20 - 40 | - |

| ¹³C | Cyclopropyl CH₂ | 5 - 20 | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethynyl-1,1'-bi(cyclopropane)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the characteristic functional groups present in 1-Ethynyl-1,1'-bi(cyclopropane).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A weak to medium absorption in the region of 2100-2140 cm⁻¹ would be indicative of the C≡C stretching vibration. The C-H stretching vibrations of the cyclopropyl rings are anticipated to appear at higher wavenumbers than those of typical alkanes, likely in the 3000-3100 cm⁻¹ region, due to the increased s-character of the C-H bonds. nist.gov The characteristic "breathing" mode of the cyclopropane ring may be observed in the fingerprint region, around 1000-1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric and non-polar vibrations. The C≡C stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. Similarly, the symmetric C-C stretching of the bicyclopropane framework would be more prominent in the Raman spectrum.

Key expected vibrational frequencies are summarized in Table 2.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretch | Terminal Alkyne | ~3300 | IR |

| C≡C Stretch | Alkyne | 2100 - 2140 | IR (weak/medium), Raman (strong) |

| C-H Stretch | Cyclopropane | 3000 - 3100 | IR |

| Ring Breathing | Cyclopropane | 1000 - 1050 | IR, Raman |

Table 2: Predicted Vibrational Frequencies for 1-Ethynyl-1,1'-bi(cyclopropane)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of 1-Ethynyl-1,1'-bi(cyclopropane), confirming its molecular formula of C₈H₁₀. uni.lu High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular mass, distinguishing it from other isomers.

The fragmentation pattern observed in the mass spectrum offers insights into the molecule's stability and structure. The molecular ion peak [M]⁺ would be expected at m/z 106. Common fragmentation pathways for ethynyl-substituted cyclopropanes may involve the loss of the ethynyl group (a radical of mass 25) or cleavage of the cyclopropane rings. The high ring strain of the bicyclopropane system could lead to characteristic fragmentation patterns under electron ionization (EI). Predicted collision cross-section (CCS) values can also be calculated for different adducts, providing another layer of structural information. uni.lu

Table 3 outlines the expected mass spectrometric data.

| Analysis | Information Provided | Expected Value/Observation |

| Molecular Ion Peak (m/z) | Molecular Weight | 106 |

| High-Resolution MS | Elemental Composition | C₈H₁₀ |

| Fragmentation | Structural Information | Loss of C₂H, ring opening |

| Predicted CCS ([M+H]⁺, Ų) | Ion Mobility | ~126.3 |

Table 3: Predicted Mass Spectrometry Data for 1-Ethynyl-1,1'-bi(cyclopropane)

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful lens through which to examine the electronic structure, stability, and reactivity of 1-Ethynyl-1,1'-bi(cyclopropane) at a level of detail inaccessible by experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure, Orbital Analysis, and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. nih.govmdpi.com For 1-Ethynyl-1,1'-bi(cyclopropane), DFT calculations can be used to model its geometry, analyze its molecular orbitals, and predict its reactivity.

Electronic Structure and Orbital Analysis: DFT calculations can map the electron density distribution, revealing the polarization of bonds and the location of electron-rich and electron-poor regions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the electron-rich π-system of the ethynyl group and the strained C-C bonds of the cyclopropane rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most favorable regions for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Prediction: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. This allows for the prediction of how the molecule will interact with other reagents. Theoretical calculations can also model reaction pathways and transition states, providing insights into the mechanisms of reactions involving the ethynyl group or the strained bicyclopropane core.

Assessment of Ring Strain Energy in Bi(cyclopropane) Systems and its Contribution to Reactivity

The bi(cyclopropane) moiety is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orglibretexts.org This ring strain is a major contributor to the molecule's reactivity.

Ring Strain Energy: The total strain energy of a bicyclopropane system is significant, arising from both angle strain and torsional strain. researchgate.netlibretexts.org The strain energy of a single cyclopropane ring is approximately 27.5 kcal/mol. wikipedia.org While the strain energy of 1,1'-bicyclopropane itself is not simply double that of cyclopropane due to the electronic interactions between the rings, it is expected to be substantial. This stored energy can be released in chemical reactions, making the molecule more reactive than its acyclic counterparts. The presence of the sp-hybridized ethynyl group can further influence the strain and electronic properties of the adjacent cyclopropane ring.

Contribution to Reactivity: The high ring strain makes the C-C bonds of the cyclopropane rings susceptible to cleavage under various reaction conditions, such as hydrogenation or attack by electrophiles. This reactivity is a hallmark of small, strained rings and is a key feature of the chemistry of 1-Ethynyl-1,1'-bi(cyclopropane). The combination of the strained ring system and the reactive alkyne functionality suggests a rich and complex reactivity profile for this molecule, driven by the release of ring strain.

Conformational Analysis and Stereoisomerism in Strained Polycyclic Systems

The unique structure of 1-ethynyl-1,1'-bi(cyclopropane), featuring two directly connected, highly strained three-membered rings, gives rise to interesting conformational and stereoisomeric properties. The analysis of this system is grounded in the fundamental principles of ring strain and the spatial arrangement of substituents on polycyclic frameworks.

The cyclopropane ring is characterized by significant strain, primarily composed of angle strain and torsional strain. masterorganicchemistry.comdalalinstitute.com The internal C-C-C bond angles are constrained to 60°, a major deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain. masterorganicchemistry.comdalalinstitute.com Furthermore, the C-H bonds on adjacent carbon atoms are in an eclipsed conformation, resulting in torsional strain. masterorganicchemistry.comdalalinstitute.com In the bicyclopropane system, these inherent strains influence the rotational barrier around the central C1-C1' bond and dictate the preferred spatial arrangement of the two rings.

Table 1: Hypothetical Relative Conformational Energies of 1,1'-Bicyclopropane This table presents illustrative data based on typical findings for bicyclopropane systems to demonstrate the concepts of conformational analysis. Actual experimental or calculated values for 1-ethynyl-1,1'-bi(cyclopropane) may differ.

| Conformation | Dihedral Angle (H-C-C-H) | Relative Energy (kcal/mol) |

| Syn-eclipsed | 0° | 5.0 |

| Gauche | ~60° | 1.5 |

| Anti-staggered | 180° | 0.0 |

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Elucidation

The significant ring strain in 1-ethynyl-1,1'-bi(cyclopropane) not only defines its structure but also governs its reactivity. masterorganicchemistry.com The ethynyl group, combined with the strained bicyclopropane framework, makes this molecule an interesting substrate for various chemical transformations, particularly cycloaddition reactions. escholarship.org Computational chemistry, specifically reaction pathway modeling and transition state analysis, provides indispensable tools for understanding the mechanisms of these reactions. arxiv.org

Reaction pathway modeling aims to map the potential energy surface that connects reactants to products. For a molecule like 1-ethynyl-1,1'-bi(cyclopropane), this involves exploring reactions such as strain-promoted azide-alkyne cycloadditions (SPAAC), Diels-Alder reactions, or other pericyclic processes where the strained alkyne can act as a reactive component. escholarship.orgresearchgate.net These reactions are valuable in synthetic chemistry for building complex molecular architectures. escholarship.org Using methods like Density Functional Theory (DFT), researchers can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. escholarship.orgresearchgate.net

Transition state analysis is the cornerstone of mechanistic elucidation. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that the reacting molecules must pass through to form products. researchgate.net By locating and characterizing the transition state structure for a proposed reaction step, chemists can calculate the activation energy (the energy barrier that must be overcome). This barrier height is a key determinant of the reaction rate. arxiv.org

For example, in a hypothetical Diels-Alder reaction between 1-ethynyl-1,1'-bi(cyclopropane) and a diene, computational modeling could be used to:

Identify the preferred reaction pathway: Does the reaction proceed through a concerted mechanism (a single transition state) or a stepwise mechanism involving a diradical or zwitterionic intermediate?

Predict stereoselectivity: By comparing the activation energies of transition states leading to different stereoisomeric products (e.g., endo vs. exo adducts), one can predict which product will be favored. arxiv.org

Analyze the transition state structure: The geometry of the transition state reveals the extent of bond formation and breaking, providing deep insight into the electronic nature of the reaction.

Computational approaches can model complex reaction cascades and help explain why certain reactants, like strained alkynes, can lead to specific, sometimes unsymmetrical, products where other reactants might not. escholarship.org This predictive power is crucial for designing new synthetic strategies and optimizing reaction conditions.

Table 2: Illustrative Calculated Transition State Data for a [3+2] Cycloaddition Reaction This table provides representative data for a strain-promoted cycloaddition, a plausible reaction for 1-ethynyl-1,1'-bi(cyclopropane). The values are for illustrative purposes.

| Reaction | Reactants | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG_rxn, kcal/mol) |

| SPAAC | 1-Ethynyl-1,1'-bi(cyclopropane) + Benzyl Azide | [TS_SPAAC] | 18.5 | -35.2 |

Potential Research Applications and Future Directions for 1 Ethynyl 1,1 Bi Cyclopropane

Utilization as a Versatile Building Block in Complex Organic Synthesis

The combination of high strain energy and multiple reactive sites makes 1-ethynyl-1,1'-bi(cyclopropane) a powerful building block for constructing intricate molecular architectures. ontosight.ai The bicyclopropane core provides a rigid, three-dimensional scaffold, while the ethynyl (B1212043) group serves as a versatile functional handle for a wide array of chemical transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions. ontosight.aiwikipedia.org

The structure of 1-ethynyl-1,1'-bi(cyclopropane) is inherently spirocyclic, containing two cyclopropane (B1198618) rings sharing a single carbon atom. This feature makes it an ideal starting point for the synthesis of more complex spiro- and polycyclic systems. The terminal alkyne can readily participate in various cycloaddition reactions (e.g., [2+2+2], [4+2]) or intramolecular cyclizations following its functionalization. These reactions could lead to the formation of unique polycyclic frameworks that are otherwise difficult to access. Research into 1-donor substituted cyclopropanes with ethynyl groups has highlighted their utility as building blocks for unprecedented molecular structures. researchgate.net The high reactivity endowed by ring strain can facilitate strain-releasing ring-opening or rearrangement reactions, providing pathways to diverse carbocyclic skeletons. ontosight.ai

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for screening in drug discovery and chemical biology. rsc.orgwiley-vch.de A key strategy in DOS is the use of a core building block that can be elaborated in multiple ways to rapidly access a wide area of chemical space. wiley-vch.denih.gov 1-Ethynyl-1,1'-bi(cyclopropane) is an excellent candidate for such a synthon. The rigid, sterically defined bicyclopropane scaffold provides a consistent core, while the alkyne moiety serves as a key diversification point. It can be subjected to a multitude of reactions, such as Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), hydration, or reduction, to append a wide variety of functional groups and build molecular complexity. wikipedia.org The development of enzymatic methods for producing chiral cyclopropane building blocks underscores the value of such motifs in generating libraries of stereopure compounds for drug discovery. nih.govnih.gov

Exploration in Materials Science Research, Emphasizing Unique Structural and Electronic Properties

The intrinsic properties of 1-ethynyl-1,1'-bi(cyclopropane) suggest its potential utility in materials science. The molecule's high strain energy, a consequence of the acute bond angles in the two cyclopropane rings, represents a significant amount of stored potential energy. wikipedia.orglibretexts.org Materials incorporating this scaffold could exhibit unique physical properties, potentially acting as stimulus-responsive systems where the strain can be released by external triggers like force or heat.

Furthermore, the rigid, compact, and three-dimensional nature of the bicyclopropane unit can be exploited to create materials with high thermal stability and specific mechanical properties. The ethynyl group is a well-established functional group in materials chemistry, capable of undergoing polymerization to form polyacetylenes or participating in the synthesis of larger conjugated organic systems. The incorporation of the rigid bicyclopropane spiro-junction into a polymer backbone could enforce a specific conformation, leading to materials with ordered structures and potentially interesting electronic or optical properties. ontosight.ai

Fundamental Studies in Strained Ring Chemistry and Alkyne Reactivity

Beyond its applications as a building block, 1-ethynyl-1,1'-bi(cyclopropane) is an ideal substrate for fundamental studies into the interplay between molecular strain and the reactivity of unsaturated systems.

The chemistry of cyclopropanes is dominated by their high ring strain (approximately 27 kcal/mol for a single ring), which leads to increased p-character in the C-C bonds and a heightened propensity for ring-opening reactions. masterorganicchemistry.comlibretexts.org In 1-ethynyl-1,1'-bi(cyclopropane), the strain is expected to be even more significant due to the spirocyclic fusion of two rings. This immense strain can dramatically influence the reactivity of the adjacent alkyne. The cyclopropyl (B3062369) groups can electronically conjugate with the π-system of the alkyne, and this interaction, coupled with the high strain, could lead to novel reactivity patterns not observed in less-strained alkynes. wikipedia.org Investigating its behavior under thermal, photochemical, or transition-metal-catalyzed conditions could reveal unprecedented rearrangements, cycloadditions, or insertion reactions, expanding our understanding of how strain can be harnessed to drive chemical transformations. ontosight.aiwikipedia.org

A deeper understanding of the unique reactivity of 1-ethynyl-1,1'-bi(cyclopropane) can pave the way for new synthetic methodologies. Strain-release-driven reactions are a powerful tool in organic synthesis. By designing reactions that strategically open one or both of the cyclopropane rings, it may be possible to develop novel, stereocontrolled routes to complex acyclic or larger-ring carbocyclic structures. For instance, reactions that couple ring-opening of the bicyclopropane system with a transformation at the alkyne could provide a powerful method for rapidly increasing molecular complexity from a simple starting material. The development of synthetic routes to related functionalized cyclopropanes, such as 1-heteroarylcyclopropanols, demonstrates the value of these strained scaffolds in creating valuable chemical entities. goettingen-research-online.de

Data Table for 1-Ethynyl-1,1'-bi(cyclopropane)

| Property | Value | Source(s) |

| IUPAC Name | 1-ethynyl-1,1'-bi(cyclopropane) | sigmaaldrich.com |

| Alternate Name | 1-cyclopropyl-1-ethynylcyclopropane | sigmaaldrich.comuni.lu |

| CAS Number | 1391837-72-1 | sigmaaldrich.comamadischem.com |

| Molecular Formula | C₈H₁₀ | uni.luamadischem.com |

| Molecular Weight | 106.17 g/mol | amadischem.com |

| Monoisotopic Mass | 106.07825 Da | uni.lu |

| InChI | InChI=1S/C8H10/c1-2-8(5-6-8)7-3-4-7/h1,7H,3-6H2 | sigmaaldrich.comuni.lu |

| InChIKey | NJHXIWJLMNRPAX-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES | C#CC1(CC1)C2CC2 | uni.lu |

Theoretical Exploration of Optoelectronic and Geometric Properties

Currently, there is a notable absence of specific theoretical and computational studies in peer-reviewed literature that are solely focused on 1-Ethynyl-1,1'-bi(cyclopropane). However, by examining the constituent parts of the molecule—the bicyclopropane unit and the ethynyl substituent—we can postulate its likely geometric and optoelectronic characteristics. This theoretical framework provides a crucial starting point for future computational and experimental validation.

The geometry of 1-Ethynyl-1,1'-bi(cyclopropane) is expected to be largely defined by the inherent strain of the two cyclopropane rings fused together. The carbon-carbon bonds within the three-membered rings will be significantly shorter than those in typical alkanes, and the internal bond angles will be compressed to approximately 60 degrees, a substantial deviation from the ideal sp³ hybridization angle of 109.5 degrees. This strain energy is a key feature of cyclopropane derivatives and dictates much of their reactivity. The bond connecting the two cyclopropane rings is also of interest, as its properties will be influenced by the strain of both rings. The ethynyl group, with its linear geometry, will extend from one of the cyclopropane rings, introducing a region of high electron density and sp-hybridized carbons.

The optoelectronic properties of 1-Ethynyl-1,1'-bi(cyclopropane) are anticipated to be a synergistic blend of its strained and unsaturated components. The cyclopropane rings, with their high p-character in the C-C bonds, can act as weak chromophores. The presence of the ethynyl group, a known electron-withdrawing and π-donating/accepting moiety, is expected to significantly influence the molecule's electronic transitions. The interaction between the strained bicyclopropane sigma bonds and the alkyne's pi system could lead to interesting charge transfer characteristics and potentially novel photophysical behaviors. Computational studies on similar strained ring systems with unsaturated substituents suggest that such interactions can lead to a lowering of the HOMO-LUMO gap, making the molecule more susceptible to electronic excitation. jmaterenvironsci.com

Table 1: Postulated Geometric and Electronic Properties of 1-Ethynyl-1,1'-bi(cyclopropane) (Based on Theoretical Analogs)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Geometric Properties | ||

| C-C bond length (within rings) | ~1.51 Å | Typical for cyclopropane rings |

| C-C bond length (inter-ring) | ~1.48 Å | Influence of ring strain |

| C≡C bond length | ~1.20 Å | Standard for terminal alkynes |

| Ring bond angles | ~60° | Characteristic of cyclopropane |

| Optoelectronic Properties | ||

| HOMO-LUMO Energy Gap | Potentially lowered | Conjugation between strained rings and alkyne |

| Absorption Spectrum | UV region | Influence of cyclopropane and ethynyl chromophores |

| Reactivity | High | Dominated by ring strain and alkyne functionality |

Note: The values and characteristics in this table are hypothetical and based on the known properties of similar chemical structures. Specific experimental or computational data for 1-Ethynyl-1,1'-bi(cyclopropane) is not yet available.

Emerging Areas of Research and Interdisciplinary Opportunities in Chemical Synthesis

The unique combination of a strained bicyclic system and a reactive alkyne functionality in 1-Ethynyl-1,1'-bi(cyclopropane) positions it as a promising building block for a variety of emerging research areas and interdisciplinary applications. While specific research utilizing this compound is yet to be published, its potential can be inferred from the broader context of cyclopropane and alkyne chemistry.

In the realm of medicinal chemistry , functionalized cyclopropanes are increasingly recognized as valuable scaffolds. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. The bicyclopropane unit of 1-Ethynyl-1,1'-bi(cyclopropane) could serve as a novel, three-dimensional bioisostere for other chemical groups, potentially leading to improved pharmacological profiles of drug candidates. bohrium.com The ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions, enabling the attachment of this unique scaffold to other molecules of interest.

From a materials science perspective, the high strain energy of the bicyclopropane core and the electronic nature of the ethynyl group make 1-Ethynyl-1,1'-bi(cyclopropane) an intriguing candidate for the synthesis of novel polymers and molecular materials. The ring-opening of strained cyclopropanes can be a powerful tool for polymerization, and the presence of the alkyne provides a site for polymerization or for the introduction of conductive properties. The incorporation of such a strained, unsaturated building block into a polymer backbone could lead to materials with unusual mechanical or electronic properties.

Interdisciplinary opportunities for 1-Ethynyl-1,1'-bi(cyclopropane) are also foreseeable. In chemical biology , the ethynyl group can be used as a tag for bioorthogonal labeling, allowing for the tracking and visualization of molecules in biological systems. The unique spectral signature that might arise from the interaction of the bicyclopropane and ethynyl groups could also be exploited for the development of novel molecular probes. Furthermore, the defined geometry and electronic features of this molecule could make it a target for studies in molecular electronics , where the goal is to use individual molecules as components in electronic circuits.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethynyl-1,1'-bi(cyclopropane), and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis often begins with halogenated cyclopropane precursors. For example, 1-alkynyl-1-chlorocyclopropanes can undergo Cu(II)-catalyzed carbene dimerization to form bi(cyclopropane) derivatives. Key parameters include catalyst loading (e.g., 5–10 mol% Cu(OTf)₂), solvent choice (dry dichloromethane or THF), and reaction temperature (0–25°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate stereoisomers .

- Optimization : Yield improvements (≥70%) are achieved by slow addition of precursors to avoid side reactions. Monitoring via TLC or GC-MS ensures intermediate stability.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1-Ethynyl-1,1'-bi(cyclopropane) from structurally similar cyclopropane derivatives?

- NMR : The ethynyl proton resonates as a sharp singlet near δ 2.1–2.3 ppm in ¹H NMR, while cyclopropane ring protons appear as multiplets between δ 1.0–1.5 ppm. ¹³C NMR identifies quaternary carbons (cyclopropane bridgeheads) at ~25–30 ppm and the ethynyl carbon at ~75–85 ppm .

- MS : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (C₇H₈, m/z 92.0626) and fragments indicative of cyclopropane ring cleavage (e.g., m/z 39, 65) .

Q. What are the primary challenges in characterizing the stereochemistry of 1-Ethynyl-1,1'-bi(cyclopropane), and how can they be addressed?

- Challenges : Overlapping signals in NMR due to diastereomers or restricted rotation. Low natural abundance of isotopes complicates X-ray crystallography.

- Solutions : Use chiral shift reagents (e.g., Eu(hfc)₃) in NMR or enantioselective HPLC with a Chiralpak® column. For crystallography, heavy-atom derivatives (e.g., brominated analogs) enhance diffraction quality .

Advanced Research Questions

Q. What strategies enable the incorporation of 1-Ethynyl-1,1'-bi(cyclopropane) into peptide backbones to study conformational regulation?

- Methodology : Solid-phase peptide synthesis (SPPS) with Fmoc-protected cyclopropane δ-amino acids. The ethynyl group facilitates "click chemistry" for post-synthetic modification (e.g., azide-alkyne cycloaddition). Conformational stability is assessed via CD spectroscopy and MD simulations, which show cyclopropane-induced helical folding .

- Applications : Designing foldamers with predictable 3D structures for enzyme mimics or drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.